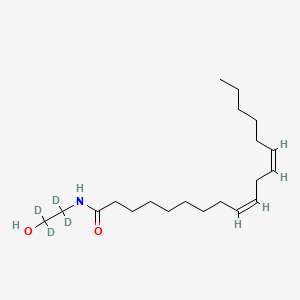

N-Linoleoylethanolamine-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リノレオイルエタノールアミド-d4は、脂肪酸エタノールアミドであるリノレオイルエタノールアミドの重水素化された形態です。この化合物は、その分子構造の特定の位置に4つの重水素原子が存在することを特徴としています。 リノレオイルエタノールアミド-d4は、主にさまざまな分析アプリケーションにおけるリノレオイルエタノールアミドの定量のための内部標準として使用されます .

準備方法

合成経路と反応条件

リノレオイルエタノールアミド-d4は、メチルリノレアートとエタノールアミンとのアミド化反応によって合成できます。反応は通常、メトキシドナトリウムを触媒として、30℃で1時間行われます。 この方法は、粗反応混合物中にリノレオイルエタノールアミドを高い割合で生成します .

工業的製造方法

リノレオイルエタノールアミド-d4の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 反応のスケーラビリティにより、化合物を効率的に製造することができ、広範な生物学的研究や栄養学的研究が可能になります .

化学反応の分析

反応の種類

リノレオイルエタノールアミド-d4は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1つの原子または原子団を別の原子または原子団と置き換えることを伴います。

一般的な試薬と条件

酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬や条件によって異なります。 例えば、酸化はヒドロキシ誘導体を生成する可能性があり、還元は飽和誘導体を生成する可能性があります .

科学研究への応用

リノレオイルエタノールアミド-d4は、次のような幅広い科学研究への応用があります。

化学: リノレオイルエタノールアミドの定量のための質量分析における内部標準として使用されます。

生物学: 細胞や組織における内因性シグナル伝達分子としての役割が研究されています。

医学: 抗炎症作用や神経保護作用などの潜在的な治療効果について研究されています。

科学的研究の応用

Linoleoyl Ethanolamide-d4 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Linoleoyl Ethanolamide.

Biology: Studied for its role as an endogenous signaling molecule in cells and tissues.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of nonionic surfactants and other industrial applications .

作用機序

リノレオイルエタノールアミド-d4は、タイプ1 (CB1) とCB2 受容体のGタンパク質共役型カンナビノイド受容体に弱く結合することによってその効果を発揮します。特定のリガンドがこれらの受容体への結合を阻害し、さまざまな生物学的効果をもたらします。 この化合物は、CB受容体非依存的な様式でERKのリン酸化とAP-1依存性転写も増加させます .

類似化合物との比較

類似化合物

オレオイルエタノールアミド: 同様の生物学的活性を有する別の脂肪酸エタノールアミド。

パルミトイルエタノールアミド: 抗炎症作用で知られています。

ステアロイルエタノールアミド: 抗炎症作用と食欲抑制作用を示します。

独自性

リノレオイルエタノールアミド-d4は、重水素化された形態であるため、安定性を高め、分析アプリケーションで正確な定量を可能にするため、独自性があります。 その特定の結合親和性と生物学的活性も、他の類似の化合物とは異なります .

生物活性

N-Linoleoylethanolamine-d4 (LEA-d4) is a deuterated form of linoleoyl ethanolamide, a member of the N-acylethanolamines (NAEs) family. These compounds are known for their diverse biological activities, including roles in inflammation, metabolism, and neuroprotection. This article aims to explore the biological activity of LEA-d4, supported by various research findings, case studies, and data tables.

Overview of N-Acylethanolamines

N-acylethanolamines are endogenous lipid mediators that play significant roles in various physiological processes. They are involved in the regulation of appetite, pain perception, and inflammation. The biological activities of NAEs, including LEA-d4, are primarily mediated through cannabinoid receptors and other signaling pathways.

- Cannabinoid Receptor Activation : LEA-d4 exhibits endocannabinoid-like activity by activating cannabinoid receptors (CB1 and CB2). This interaction modulates several signaling pathways related to inflammation and pain .

- Effects on Cytokine Production : Research indicates that LEA-d4 can influence cytokine production in inflammatory conditions. For instance, it has been shown to regulate tumor necrosis factor (TNF)-α stimulated changes in gene transcription for pro-inflammatory cytokines such as IL-6 and IL-8 .

- Impact on Gut Microbiota : In studies involving gut microbiota, LEA has been observed to alter bacterial abundances associated with inflammatory bowel disease (IBD). It promotes the growth of certain bacterial species while inhibiting others, suggesting a potential role in gut health and disease modulation .

Study 1: Effects on Inflammatory Responses

In a controlled study examining the effects of LEA-d4 on inflammatory responses, researchers found that treatment with LEA-d4 significantly reduced the expression of pro-inflammatory cytokines in cultured fibroblast-like synoviocytes (RA-FLS) stimulated with TNF-α. This suggests that LEA-d4 may have therapeutic potential in managing inflammatory diseases such as rheumatoid arthritis .

Study 2: Gut Microbiota Alteration

Another study focused on the impact of NAEs on gut microbiota dynamics revealed that LEA-d4 could shift microbial communities towards an IBD-like composition when present at elevated levels. This was evidenced by metagenomic sequencing showing increased Proteobacteria and decreased Bacteroidetes in response to NAEs .

Table 1: Summary of Biological Activities of this compound

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Neuroprotective Effects : LEA-d4 has been implicated in neuroprotection through its modulation of endocannabinoid signaling pathways, which may be beneficial in neurodegenerative diseases .

- Metabolic Regulation : It influences lipid metabolism by acting on pathways involved in energy homeostasis, potentially offering insights into obesity and metabolic syndrome management .

- Therapeutic Potential : Given its diverse biological activities, LEA-d4 is being explored as a potential therapeutic agent for conditions such as chronic pain, inflammation, and metabolic disorders.

特性

IUPAC Name |

(9Z,12Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadeca-9,12-dienamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,22H,2-5,8,11-19H2,1H3,(H,21,23)/b7-6-,10-9-/i18D2,19D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXDGUVSAAQARU-UKNLGWMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。